6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine

説明

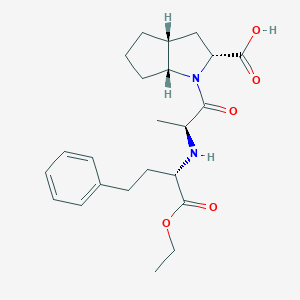

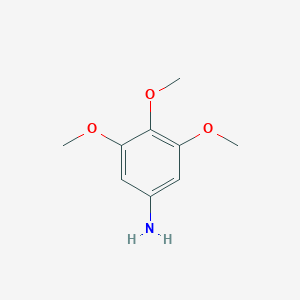

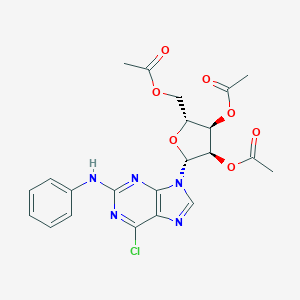

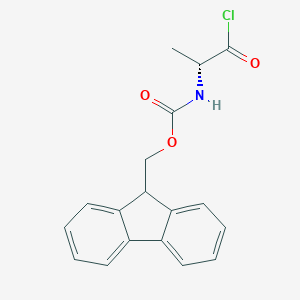

The compound "6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine" is a chemically modified nucleoside analog. It is derived from purine, which is one of the two types of nitrogenous bases that form the building blocks of nucleic acids, such as DNA and RNA. The presence of a chlorine atom at the 6th position and a phenyl group attached to the nitrogen at the 2nd position indicates that this compound could have unique properties that might be useful in various biochemical applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related N6,N6-disubstituted 9H-purin-6-amines has been reported using a method that involves the reaction of a pyrimidinone derivative with secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions that would introduce the phenyl group and the ribofuranosyl moiety with acetyl protecting groups at the correct positions.

Molecular Structure Analysis

The molecular structure of the compound includes a purine ring system, which is a bicyclic aromatic heterocycle consisting of fused pyrimidine and imidazole rings. The chlorine atom at the 6th position and the phenyl group at the nitrogen in the 2nd position are likely to influence the electronic distribution within the molecule, potentially affecting its binding properties. The ribofuranosyl part of the molecule is a sugar moiety that is essential for the compound to mimic naturally occurring nucleosides.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The chlorine atom could be susceptible to nucleophilic substitution reactions, which could be utilized to introduce other substituents or to couple the molecule with other compounds. The acetyl protecting groups on the sugar moiety are typically used to prevent unwanted reactions during the synthesis and can be removed under mild acidic conditions to yield the free sugar .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine" are not detailed in the provided papers, we can infer that the presence of the acetyl groups would increase the compound's lipophilicity compared to its non-acetylated counterpart. This could affect its solubility in various solvents. The chlorine atom might also enhance the compound's stability and could be involved in potential halogen bonding interactions. The phenyl group could contribute to the compound's ability to engage in pi-stacking interactions, which might be relevant in the context of binding to biological macromolecules.

科学的研究の応用

Synthetic Applications in Nucleoside Modifications

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine serves as a precursor in the synthesis of various nucleoside analogs. Divakar et al. (1991) demonstrated its use in converting guanosine into isoguanosine derivatives, highlighting its role in the synthesis of modified nucleosides, potentially useful in medicinal chemistry and biological studies (Divakar, Mottahedeh, Reese, Sanghvi, & Swift, 1991). Similarly, Līpiņš et al. (2021) described its use in synthesizing azido and triazolyl purine ribonucleosides, again emphasizing its utility in nucleoside modification (Līpiņš, Jeminejs, Novosjolova, Bizdēna, & Turks, 2021).

Role in Tautomerism and Alkylation Studies

The compound has also been pivotal in studies exploring the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, as observed by Roggen & Gundersen (2008), demonstrating its relevance in chemical structural studies and the synthesis of complex molecular entities (Roggen & Gundersen, 2008).

Utilization in X-ray Diffraction Analysis

Furthermore, Hanna et al. (1990) utilized this compound in the synthesis of 2-sulfamoyladenosine for single-crystal X-ray diffraction analysis, indicating its application in analytical chemistry and structural elucidation of nucleosides (Hanna, Larson, Robins, & Revankar, 1990).

Involvement in Nucleoside Synthesis

Additionally, the compound is used in the synthesis of various nucleosides with potential applications in the development of therapeutic agents, as demonstrated by Herdewijn, Aerschot, & Pfleiderer (1989) and Robins & Uznański (1981) (Herdewijn, Aerschot, & Pfleiderer, 1989); (Robins & Uznański, 1981).

Radiolabelling and Drug Development

Its derivatives are used in the synthesis of radiolabelled compounds, serving as precursors for drug development and diagnostic applications, as noted by Valsborg et al. (1995) (Valsborg, Knutsen, Lundt, & Foged, 1995).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

将来の方向性

Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVPRIMOFPPRF-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561438 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine | |

CAS RN |

53296-14-3 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53296-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)